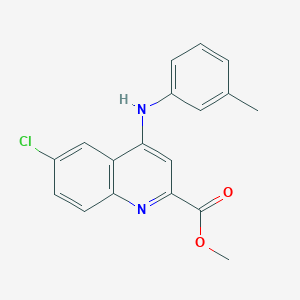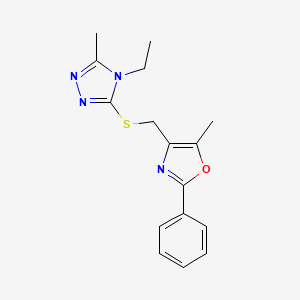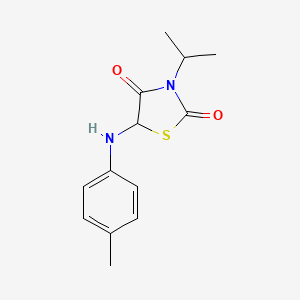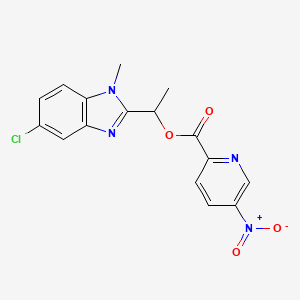
Methyl 6-chloro-4-(m-tolylamino)quinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 6-chloro-4-(m-tolylamino)quinoline-2-carboxylate” is a derivative of quinoline . Quinolines are important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has seen recent advances with societal expectations that chemists should produce greener and more sustainable chemical processes . The synthesis includes methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis
The molecular structure of quinoline derivatives like “Methyl 6-chloro-4-(m-tolylamino)quinoline-2-carboxylate” is complex. Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline and its derivatives undergo a wide range of synthesis protocols for their construction . These include classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Aplicaciones Científicas De Investigación
Antituberculosis Activity
Research into the synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives, which are structurally related to Methyl 6-chloro-4-(m-tolylamino)quinoline-2-carboxylate, has shown promising antituberculosis activity. The studies demonstrated that substituents on the quinoxaline nucleus significantly affect in vitro antituberculosis activity. Compounds with chloro, methyl, or methoxy groups in specific positions exhibited good antitubercular activity, including against drug-resistant strains of Mycobacterium tuberculosis. This indicates a potential application of Methyl 6-chloro-4-(m-tolylamino)quinoline-2-carboxylate derivatives in developing new antituberculosis agents (A. Jaso, B. Zarranz, I. Aldana, A. Monge, 2005).
Cytotoxic Activity
Studies on carboxamide derivatives of benzo[b][1,6]naphthyridines and indolo[2,3-b]quinolines, compounds related to Methyl 6-chloro-4-(m-tolylamino)quinoline-2-carboxylate, have uncovered their potent cytotoxic activities against various cancer cell lines. These findings highlight the potential of Methyl 6-chloro-4-(m-tolylamino)quinoline-2-carboxylate derivatives in cancer research, offering a basis for the development of new anticancer drugs (L. Deady, T. Rodemann, L. Zhuang, B. Baguley, W. Denny, 2003).
Biophysical Studies
The design and synthesis of novel triazole-based compounds, including derivatives of Methyl 6-chloro-4-(m-tolylamino)quinoline-2-carboxylate, have been explored for their interaction with proteins such as bovine serum albumin and human serum albumin. These studies are crucial for understanding the binding and pharmacokinetics of potential pharmaceutical compounds, aiding in the development of drugs with improved efficacy and safety profiles (Sandip Paul, Pritam Roy, Pinki Saha Sardar, A. Majhi, 2019).
Direcciones Futuras
The future directions in the research of quinoline derivatives like “Methyl 6-chloro-4-(m-tolylamino)quinoline-2-carboxylate” could include the development of greener and more sustainable chemical processes . Furthermore, the exploration of their potential biological and pharmaceutical activities could be a significant area of research .
Propiedades
IUPAC Name |
methyl 6-chloro-4-(3-methylanilino)quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-11-4-3-5-13(8-11)20-16-10-17(18(22)23-2)21-15-7-6-12(19)9-14(15)16/h3-10H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHWJGWDLNIRJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{(E)-[(6-tert-butyl-7-oxo[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino]methyl}benzoate](/img/structure/B2742276.png)

![6-(2-methoxybenzyl)-2-((3-methoxybenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2742278.png)
![4-Chlorofuro[3,2-c]pyridine-2-sulfonyl chloride](/img/structure/B2742279.png)
![8-[4-(thiophen-2-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2742280.png)

![3-(4-chlorophenyl)-5-(2-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2742284.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2742285.png)


![7-(4-methoxyphenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2742294.png)


![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2742298.png)